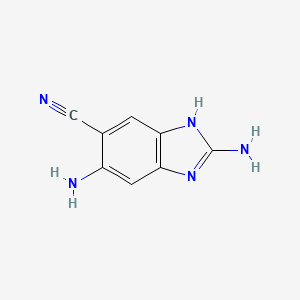![molecular formula C8H9N3O2 B14792049 1-Methyl-2,7-dihydropyrrolo[2,3-d]pyrimidine-2-carboxylic acid](/img/structure/B14792049.png)
1-Methyl-2,7-dihydropyrrolo[2,3-d]pyrimidine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-2,7-dihydropyrrolo[2,3-d]pyrimidine-2-carboxylic acid is a heterocyclic compound that belongs to the pyrrolo[2,3-d]pyrimidine family This compound is characterized by its fused ring structure, which includes both pyrrole and pyrimidine rings
準備方法
The synthesis of 1-Methyl-2,7-dihydropyrrolo[2,3-d]pyrimidine-2-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:
Starting Material: The synthesis begins with 4,6-dichloropyrimidine-5-carbaldehyde.
Formation of Intermediate: This compound reacts with ethyl N-allylglycinate to form an intermediate.
Cyclization: The intermediate undergoes cyclization in the presence of sodium methoxide (MeONa) to form 7-allyl-4-methoxypyrrolo[2,3-d]pyrimidine-6-carboxylic acid methyl ester.
Hydrolysis: Alkaline hydrolysis of the ester leads to the formation of 4-methoxypyrrolo[2,3-d]pyrimidine-6-carboxylic acid.
Iodination and Cyclization: Heating this acid with iodine in acetic acid (AcOH) and sodium acetate (AcONa) results in cyclization to form the final product.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
化学反応の分析
1-Methyl-2,7-dihydropyrrolo[2,3-d]pyrimidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring, using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Cyclization: Further cyclization reactions can be induced under specific conditions to form more complex heterocyclic structures.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-Methyl-2,7-dihydropyrrolo[2,3-d]pyrimidine-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer and inflammatory diseases.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into its biological activity and potential therapeutic uses.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of 1-Methyl-2,7-dihydropyrrolo[2,3-d]pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit enzymes such as phosphatidylinositol 3-kinase (PI3K) and cyclin-dependent kinases (CDKs), which are involved in cell proliferation and survival pathways . The compound’s ability to bind to these targets and modulate their activity underlies its potential therapeutic effects.
類似化合物との比較
1-Methyl-2,7-dihydropyrrolo[2,3-d]pyrimidine-2-carboxylic acid can be compared with other pyrrolo[2,3-d]pyrimidine derivatives:
Pyrido[2,3-d]pyrimidin-5-ones: These compounds share a similar fused ring structure but differ in their functional groups and biological activities.
Pyrido[2,3-d]pyrimidin-7-ones: These derivatives also have a fused ring system and are known for their kinase inhibitory properties.
Triazaacenaphthylenes: These compounds, which include additional nitrogen atoms in their ring system, have shown promise as antibacterial agents and enzyme inhibitors.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.
特性
分子式 |
C8H9N3O2 |
|---|---|
分子量 |
179.18 g/mol |
IUPAC名 |
1-methyl-2,7-dihydropyrrolo[2,3-d]pyrimidine-2-carboxylic acid |
InChI |
InChI=1S/C8H9N3O2/c1-11-6-5(2-3-9-6)4-10-7(11)8(12)13/h2-4,7,9H,1H3,(H,12,13) |
InChIキー |
DJHDRDJTFLCZGT-UHFFFAOYSA-N |
正規SMILES |
CN1C(N=CC2=C1NC=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-chloro-2-[3-(9-pyridin-4-yl-3,9-diazaspiro[5.5]undecane-3-carbonyl)phenyl]-3H-isoindol-1-one](/img/structure/B14791970.png)
![2-Chloro-5-methoxypyrazolo[1,5-A]pyridine](/img/structure/B14791973.png)


![(3S,4RS)-3-[(N-Benzyloxycarbonyl)-L-alaninyl]amino-5-(2',3',5',6'-tetrafluorophenoxy)-4-hydroxypentanoic acid tert-butyl ester](/img/structure/B14791991.png)
![tert-butyl 2-amino-2-[(2R)-2-methylpyrrolidin-2-yl]acetate](/img/structure/B14791995.png)
![N-[2-(dimethylaminomethylidene)-5-ethoxy-6-methoxy-3-oxo-1H-inden-1-yl]-2,2,2-trifluoroacetamide](/img/structure/B14791996.png)

![(6R,24S)-6'-ethyl-24-hydroxy-21-hydroxyimino-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one;(6R,24S)-24-hydroxy-21-hydroxyimino-5',6',11,13,22-pentamethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B14792010.png)
![2-[[6-[(2S)-2-[(8R,10R,14R)-3-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14792027.png)
![Benzyl 2-[[(2-amino-3-methylbutanoyl)amino]methyl]piperidine-1-carboxylate](/img/structure/B14792030.png)
![[rel-(1S,5S,6S)-3-benzyl-1-methyl-3-azabicyclo[3.1.0]hexan-6-yl]methanol](/img/structure/B14792033.png)


